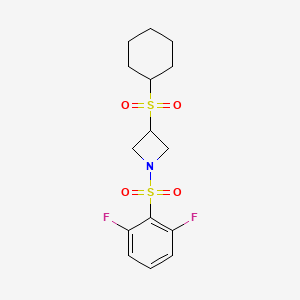

![molecular formula C20H21FN4O3 B2406983 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775353-05-3](/img/structure/B2406983.png)

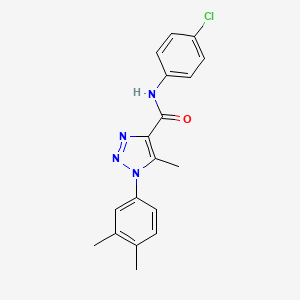

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an oxadiazole ring, a pyrimidoazepine ring, and a fluorobenzyl group. The oxadiazole ring is a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), and it’s known for its aromaticity . The pyrimidoazepine is a bicyclic structure with a seven-membered ring fused to a pyrimidine ring. The fluorobenzyl group is a benzyl group with a fluorine atom attached.

Molecular Structure Analysis

The structure of similar compounds was elucidated by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .Scientific Research Applications

Synthetic Routes and Characterization

Research efforts have been directed toward the synthesis and spectral characterization of various heterocyclic compounds, including those with oxadiazole units, as a means to explore their potential applications. Mahmoud et al. (2012) synthesized and characterized phthalazinone derivatives, which are structurally related to the compound , showing the diversity in synthetic strategies and the importance of characterizing new chemical entities for potential applications (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Biological Applications

Compounds with oxadiazole moieties, similar to the target compound, have been investigated for their biological activities. For instance, Abood et al. (2021) explored the synthesis of 1,3-benzoxazepine-1,5-diones containing oxadiazole units and assessed their verves against bacteria, demonstrating the potential of such compounds in antimicrobial applications (Abood, Suhail, & Chafcheer, 2021).

Chemical Properties and Reactivity

The study of the chemical reactivity of heterocyclic compounds containing azepine, oxadiazole, and pyrimidine units is crucial for understanding their potential applications. Azadi-Ardakani et al. (1985) reported on mono- and bis- 2-alkoxy-3H-azepine-3-carboxylates and related systems, highlighting the versatility of these heterocyclic frameworks in synthetic chemistry and their potential as intermediates in the synthesis of more complex molecules (Azadi-Ardakani, Salem, Smalley, & Patel, 1985).

Potential Applications in Drug Discovery

The structural complexity and unique properties of heterocyclic compounds, including those with oxadiazole and azepine units, make them candidates for drug discovery efforts. For example, Hobbs et al. (2010) discussed the influence of electron delocalization on the stability and structure of N-heterocyclic carbene precursors, providing insights into the design of new compounds with potential applications in medicinal chemistry (Hobbs, Forster, Borau-Garcia, Knapp, Tuononen, & Roesler, 2010).

Properties

IUPAC Name |

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-fluorophenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3/c1-2-16-22-18(23-28-16)17-15-6-4-3-5-11-24(15)20(27)25(19(17)26)12-13-7-9-14(21)10-8-13/h7-10H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIGKIQHWOQUJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)

![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)

![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)

![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)